molecular formula C12H9N3O2S B2807349 N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 952827-51-9

N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2807349
CAS No.: 952827-51-9
M. Wt: 259.28
InChI Key: BZAYHFGTMVBIQH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold linked to a 5-methylisoxazole ring via a carboxamide bridge. This molecular architecture incorporates two privileged heterocyclic structures in medicinal chemistry, suggesting significant potential for anticancer research. Isoxazole-carboxamide hybrids have demonstrated potent antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The benzothiazole nucleus is itself a recognized pharmacophore, prevalent in compounds with a broad spectrum of biological activities, including antitumor properties . The precise mechanism of action for this specific compound is a subject of ongoing investigation, but related molecules are known to interact with critical cellular targets. Research on analogous structures indicates that such compounds can function by post-translationally stabilizing specific proteins, revealing a novel therapeutic mechanism that is unrelated to global proteasome or autophagy inhibition . This molecule is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to explore its utility in developing novel biochemical probes and therapeutic candidates.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-11-9(5-8)13-6-18-11/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAYHFGTMVBIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Metabolic Differences

Key Scaffold Comparison
Compound Core Structure Metabolic Pathway Toxicity Profile
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide Benzo[d]thiazole + 3-carboxamide isoxazole Peptide bond cleavage (no N-O cleavage) Low acute toxicity; liver protective
Leflunomide (5-methylisoxazole-4-carboxamide) 4-carboxamide isoxazole N-O bond cleavage → teriflunomide Liver toxicity, teratogenicity
UTL-5b (UTL-5 series) 3-carboxamide isoxazole derivatives Peptide bond cleavage Reduced toxicity; anti-inflammatory
Thiazole-sulfonamide hybrids (e.g., derivatives 8a-c) Thiazole + sulfonamide Not specified Moderate antibacterial activity

Analysis :

  • The 3-carboxamide position in the target compound avoids N-O bond cleavage, a critical metabolic pathway linked to toxicity in leflunomide derivatives. This enhances safety while retaining anti-inflammatory effects .
  • Unlike sulfonamide-linked thiazole hybrids (e.g., derivatives 8a-c), the amide bond in the target compound may improve metabolic stability and reduce off-target interactions .

Pharmacological Activity

Analysis :

  • The target compound and UTL-5 series lack DHODH inhibition, distinguishing them from leflunomide. This may reduce immunosuppressive risks while maintaining anti-inflammatory efficacy .
  • Isoxazolyl benzimidazoles () and thiazole-pyrrolidine derivatives () exhibit distinct mechanisms (e.g., COX or kinase inhibition), highlighting scaffold-dependent activity .

Substituent Effects on Activity

  • Benzo[d]thiazole vs. Pyridine/Thiophene : The benzo[d]thiazole moiety in the target compound may enhance aromatic stacking interactions compared to pyridine or thiophene derivatives (e.g., ) .
  • Amide vs. Carbamate/Urea : Carbamates () and ureas are prone to hydrolysis, whereas the amide bond in the target compound offers greater stability .

Biological Activity

N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the combination of benzothiazole and isoxazole moieties, which contribute to its pharmacological properties. The compound's molecular formula is C12H10N2O2SC_{12}H_{10}N_2O_2S, and it has a molecular weight of 250.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Inhibition of O-GlcNAcase (OGA)

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of O-GlcNAcase (OGA). This enzyme plays a crucial role in the removal of O-GlcNAc modifications from proteins, impacting various cellular processes including:

  • Signal transduction
  • Protein degradation
  • Gene expression

Inhibition of OGA leads to increased levels of O-GlcNAcylation, which can modulate signaling pathways involved in cancer progression and inflammation.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspases and alters mitochondrial protein levels, leading to cell death. Notable cancer types affected include:

  • Breast cancer (MCF-7, MDA-MB-231)
  • Lung cancer (A549)
  • Liver cancer (HepG2)

The cytotoxicity is attributed to its ability to disrupt critical cellular functions and promote apoptotic pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Cytotoxicity Induces apoptosis in various cancer cell lines
Enzyme Inhibition Inhibits OGA, affecting glycosylation processes
Antimicrobial Properties Exhibits activity against certain bacterial strains
Anti-inflammatory Effects Modulates inflammatory pathways by inhibiting cyclooxygenase enzymes

Antitumor Activity

In a study conducted by Bernard et al. (2014), several benzothiazole derivatives were evaluated for their antitumor properties. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines, demonstrating its potential as an anticancer agent .

Antimicrobial Evaluation

The antimicrobial activity was assessed using model bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined for several derivatives, showing that while some compounds exhibited notable activity, this compound displayed moderate effects against certain strains .

Pharmacokinetics

This compound is known for favorable pharmacokinetic properties, including good absorption and distribution within biological systems. These characteristics enhance its potential for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzothiazole amine derivative with an activated isoxazole carboxylic acid. For example:

React 5-amino-benzothiazole with 5-methylisoxazole-3-carbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

Monitor reaction progress via thin-layer chromatography (TLC) .

Optimize yields by controlling temperature (room temperature to 60°C) and using ultrasound-assisted methods to accelerate reaction rates .
Purification is achieved via recrystallization or column chromatography .

Q. How are key physicochemical properties (e.g., solubility, melting point) determined for this compound?

  • Methodological Answer :
  • Solubility : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis .
  • Melting point : Determine via differential scanning calorimetry (DSC) or capillary methods .
  • Stability : Assess under varying pH and temperature conditions using HPLC to track degradation .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial activity : Conduct broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
  • Enzyme inhibition : Evaluate inhibition of target enzymes (e.g., DHODH) via spectrophotometric assays measuring substrate depletion .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

  • Methodological Answer :
  • Design analogs by substituting the benzothiazole (e.g., introducing methoxy or fluoro groups) or isoxazole (e.g., varying methyl groups) moieties .
  • Test analogs in parallel using in vitro kinase panels or proteome-wide binding assays (e.g., thermal shift assays) to assess selectivity .
  • Compare metabolic stability using liver microsome assays to identify derivatives resistant to CYP450-mediated degradation .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying MIC values across studies)?

  • Methodological Answer :
  • Standardize assay conditions : Use identical bacterial strains (e.g., M. tuberculosis H37Rv) and growth media .
  • Validate purity: Re-evaluate compound purity via HPLC and NMR, as impurities (e.g., unreacted starting materials) may skew results .
  • Investigate efflux pump susceptibility: Use efflux pump inhibitors (e.g., verapamil) in MIC assays to determine if resistance stems from efflux mechanisms .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :
  • Cellular target identification : Employ affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by mass spectrometry .
  • Gene knockdown : Use siRNA or CRISPR to silence putative targets (e.g., DHODH) and assess resistance in cell viability assays .
  • Structural analysis : Solve the co-crystal structure of the compound bound to its target (e.g., DHODH) using X-ray crystallography .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .
  • Use QSAR models trained on bioactivity data to prioritize analogs for synthesis .
  • Conduct molecular dynamics simulations to assess binding stability over time .

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